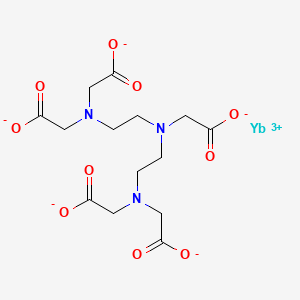
Cyclofenil diphenol
Vue d'ensemble
Description
Le 4-cyclohexylidène(4-hydroxyphényl)méthylphénol est un composé de petite taille avec la formule chimique C19H20O2 . Il est connu pour sa structure unique, qui comprend un groupe cyclohexylidène attaché à une partie hydroxyphénylméthylphénol. Ce composé a diverses applications dans la recherche scientifique et l'industrie en raison de ses propriétés chimiques distinctives.
Applications De Recherche Scientifique
Le 4-cyclohexylidène(4-hydroxyphényl)méthylphénol a un large éventail d'applications en recherche scientifique :
Médecine : Exploration de ses effets thérapeutiques potentiels, notamment dans le développement de nouveaux médicaments.
Industrie : Utilisé dans la production de polymères, de résines et d'autres matériaux industriels.
Mécanisme d'action
Le mécanisme d'action du 4-cyclohexylidène(4-hydroxyphényl)méthylphénol implique son interaction avec des cibles moléculaires et des voies spécifiques. Les groupes hydroxyle du composé peuvent former des liaisons hydrogène avec des molécules biologiques, affectant ainsi leur fonction. De plus, le groupe cyclohexylidène peut interagir avec les régions hydrophobes des protéines, influençant ainsi leur activité . Ces interactions peuvent conduire à divers effets biologiques, notamment la modulation de l'activité enzymatique et la modification des voies de signalisation cellulaire .
Mécanisme D'action
Target of Action
Cyclofenil diphenol is primarily known to target the estrogen receptors (ERs) . It is a selective estrogen receptor modulator (SERM) and has been used clinically as an ovulation-inducing drug . The estrogen receptors play a crucial role in various biological processes, including reproductive development, bone integrity, cardiovascular health, and cognitive function.
Mode of Action
This compound exerts its action by binding to estrogen receptor beta and demonstrates agonism or antagonism depending on the tissue type . This means that it can either activate or inhibit the estrogen receptor’s function, depending on the specific context within the body. This interaction with its targets leads to changes in the cellular processes regulated by these receptors.
Biochemical Pathways
Cyclofenil diphenil has been shown to inhibit proteoglycan synthesis, a process that is mediated by the Golgi apparatus . It also interferes with the cellular uptake of amino acids via the system A carrier . Moreover, it has been found to cause a decrease in the pool size of UDP-N-acetylglucosamine, UDP-N-acetylgalactosamine, and UDP-hexoses . These biochemical changes can have downstream effects on various cellular processes, including protein synthesis and cellular metabolism.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of proteoglycan synthesis and the fragmentation of the Golgi apparatus into small vesicles . It also inhibits the substitution of proteoglycan core protein with chondroitin sulphate chains . These effects can significantly impact cellular structure and function.
Analyse Biochimique
Biochemical Properties
Cyclofenil diphenol plays a significant role in biochemical reactions, particularly in the inhibition of proteoglycan synthesis. It interacts with various enzymes and proteins, including those involved in the synthesis of chondroitin sulfate and hyaluronan . This compound inhibits the polymerization of chondroitin sulfate onto p-nitrophenyl beta-xyloside and interferes with the cellular uptake of amino acids via the system A carrier . These interactions suggest that this compound may act through multiple inhibitory mechanisms.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. In chondrocytes, it disrupts the Golgi apparatus, leading to the inhibition of proteoglycan synthesis . This compound also affects the cellular uptake of amino acids and the synthesis of chondroitin sulfate and hyaluronan . Additionally, this compound has been shown to inhibit the replication of dengue virus in mammalian cells . These effects highlight the compound’s influence on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules and its ability to disrupt cellular processes. It inhibits the polymerization of chondroitin sulfate and interferes with the uptake of amino acids . This compound also induces the fragmentation of the Golgi apparatus into small vesicles . These actions suggest that this compound may act through multiple inhibitory mechanisms, affecting both protein synthesis and glycosaminoglycan synthesis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Short-term exposure to the compound leads to the disappearance of Golgi stacks and the formation of large ribosome-studded vesicles in the endoplasmic reticulum . These changes are concentration-dependent and fully reversible within 21 hours of withdrawing the drug . Long-term effects include a decrease in the pool size of UDP-N-acetylglucosamine, UDP-N-acetylgalactosamine, and UDP-hexoses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At higher concentrations, the compound completely inhibits proteoglycan synthesis and induces significant ultrastructural changes in chondrocytes
Metabolic Pathways
This compound is involved in metabolic pathways related to the synthesis of glycosaminoglycans. It inhibits the synthesis of chondroitin sulfate and hyaluronan, which are Golgi-mediated events . The compound also affects the cellular uptake of amino acids and the pool size of various UDP-sugars . These interactions suggest that this compound may influence metabolic flux and metabolite levels.
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with various transporters and binding proteins. It interferes with the cellular uptake of amino acids via the system A carrier and affects the localization and accumulation of glycosaminoglycans . The compound’s ability to induce retrograde trafficking of Golgi and trans-Golgi network markers to the endoplasmic reticulum further highlights its impact on cellular transport mechanisms .
Subcellular Localization
This compound primarily localizes to the Golgi apparatus and the endoplasmic reticulum. It induces fragmentation of the Golgi apparatus into small vesicles and causes the formation of large ribosome-studded vesicles in the endoplasmic reticulum . These changes suggest that this compound may affect the activity and function of these organelles through its interactions with targeting signals and post-translational modifications.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4-cyclohexylidène(4-hydroxyphényl)méthylphénol implique généralement la réaction de la cyclohexanone avec le 4-hydroxybenzaldéhyde en conditions acides . La réaction se déroule par un mécanisme de condensation, formant la liaison cyclohexylidène. Le produit est ensuite purifié par recristallisation ou chromatographie pour obtenir le composé souhaité à haute pureté.
Méthodes de production industrielle
La production industrielle du 4-cyclohexylidène(4-hydroxyphényl)méthylphénol suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réacteurs industriels et de systèmes à flux continu pour assurer une production efficace. Les conditions de réaction sont optimisées pour maximiser le rendement et minimiser les sous-produits. Le produit final est soumis à des contrôles de qualité rigoureux pour garantir la cohérence et la pureté .
Analyse Des Réactions Chimiques
Types de réactions
Le 4-cyclohexylidène(4-hydroxyphényl)méthylphénol subit diverses réactions chimiques, notamment :
Oxydation : Les groupes hydroxyle peuvent être oxydés pour former des quinones.
Réduction : Le composé peut être réduit pour former des dérivés de cyclohexylméthylphénol.
Substitution : Les groupes hydroxyle phénoliques peuvent subir des réactions de substitution avec des halogènes ou d'autres électrophiles.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des réducteurs tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4) sont utilisés.
Substitution : L'halogénation peut être réalisée à l'aide de réactifs comme le brome (Br2) ou le chlore (Cl2) en conditions acides.
Principaux produits formés
Oxydation : Dérivés de quinone.
Réduction : Dérivés de cyclohexylméthylphénol.
Substitution : Phénols halogénés.
Comparaison Avec Des Composés Similaires
Le 4-cyclohexylidène(4-hydroxyphényl)méthylphénol peut être comparé à d'autres composés similaires, tels que :
Bisphénol A (BPA) : Structure similaire mais sans le groupe cyclohexylidène.
Bisphénol S (BPS) : Contient un groupe sulfone au lieu du groupe cyclohexylidène.
Bisphénol F (BPF) : Similaire au BPA mais avec un motif de substitution différent sur les cycles phénol.
Unicité
La présence du groupe cyclohexylidène dans le 4-cyclohexylidène(4-hydroxyphényl)méthylphénol confère des propriétés chimiques uniques, telles qu'une hydrophobicité accrue et une gêne stérique, qui peuvent influencer sa réactivité et ses interactions avec d'autres molécules .
Propriétés
IUPAC Name |
4-[cyclohexylidene-(4-hydroxyphenyl)methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O2/c20-17-10-6-15(7-11-17)19(14-4-2-1-3-5-14)16-8-12-18(21)13-9-16/h6-13,20-21H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POEZOFHZEJTFHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80199845 | |
| Record name | Cyclofenil diphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80199845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5189-40-2 | |
| Record name | Cyclofenil diphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5189-40-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclofenil diphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005189402 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclofenil diphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80199845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[cyclohexylidene(4-hydroxyphenyl)methyl]phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.611 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOFENIL DIPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00W4083OML | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary effect of Cyclofenil diphenol on chondrocytes?
A1: this compound is a weak non-steroidal estrogen that potently inhibits the synthesis of proteoglycans in chondrocytes. [, ] This occurs even at concentrations where protein synthesis is only minimally affected. [] The compound appears to specifically target the formation of glycosaminoglycan side chains in the Golgi apparatus, impacting the production of these crucial components of cartilage. []
Q2: How does this compound affect the Golgi apparatus?
A2: Treatment of chondrocytes with this compound leads to dramatic changes in the structure of the Golgi apparatus. [] Within a short period (40-60 minutes), the characteristic Golgi stacks disappear, and prolonged exposure (2-3 hours) causes distension and transformation of the endoplasmic reticulum (ER) into large vesicles. [] These vesicles are filled with flocculent and filamentous material and are studded with ribosomes. Notably, these changes are reversible upon removal of the drug. []
Q3: Are there structural analogs of this compound with similar effects?
A4: Yes, compounds structurally related to this compound, such as F6204 and F6091, also demonstrate a concentration-dependent inhibition of proteoglycan synthesis in chondrocytes. [] This suggests a structure-activity relationship where certain structural features are important for the observed biological activity. Interestingly, other compounds like stilboestrol, clomiphene, and tamoxiphen, which share structural similarities with this compound, also exhibit potent inhibition of proteoglycan synthesis. [] This further supports the notion that specific structural motifs are crucial for interacting with the target(s) responsible for this effect.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-(4-Nitrophenyl)-5,6-dihydroimidazo[2,1-b]thiazol-7-ium-7-yl]ethanone](/img/structure/B1201868.png)
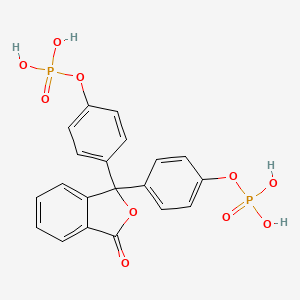
![methyl 2-({[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetyl}amino)benzoate](/img/structure/B1201872.png)
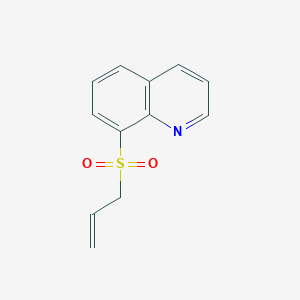
![1,7-Dioxaspiro[5.5]undecan-4-ol](/img/structure/B1201874.png)
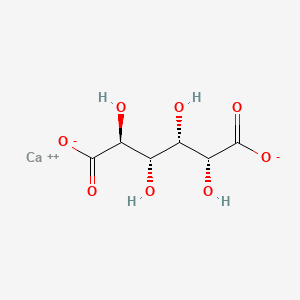
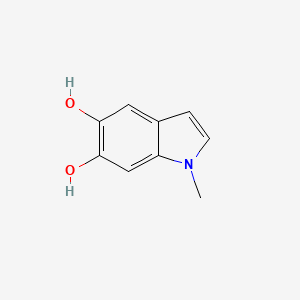
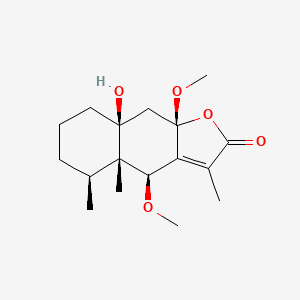
![3-(2-(4-(Bis(4-fluorophenyl)methylene)piperidin-1-yl)ethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one dihydrochloride](/img/structure/B1201880.png)
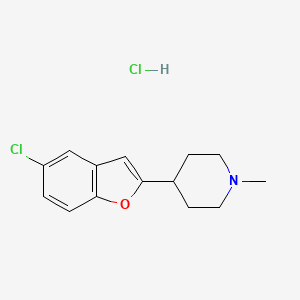
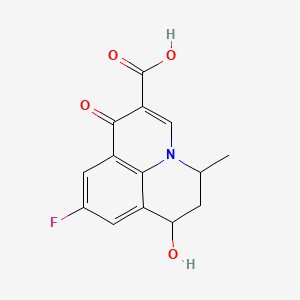
![7-Hydroxy-8-[(naphthalen-1-yl)diazenyl]naphthalene-1,3-disulfonic acid](/img/structure/B1201889.png)
